molecular formula C18H18O4 B14149884 2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate CAS No. 88952-20-9

2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate

Cat. No.: B14149884
CAS No.: 88952-20-9
M. Wt: 298.3 g/mol
InChI Key: ZHRDANHXHVHGCG-UHFFFAOYSA-N
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Description

2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate is an organic compound with a complex structure, characterized by the presence of both acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dimethylphenol with 3-methoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

    2-Acetyl-4,6-dimethylphenol: Shares the acetyl and dimethylphenyl groups but lacks the methoxybenzoate moiety.

    3-Methoxybenzoic acid: Contains the methoxybenzoate group but lacks the acetyl and dimethylphenyl groups.

Uniqueness: 2-Acetyl-4,6-dimethylphenyl 3-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88952-20-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyl-4,6-dimethylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C18H18O4/c1-11-8-12(2)17(16(9-11)13(3)19)22-18(20)14-6-5-7-15(10-14)21-4/h5-10H,1-4H3

InChI Key

ZHRDANHXHVHGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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